Cupressicacid

Overview

Description

Synthesis Analysis

Cupressic acid has been used as a starting point for the synthesis of various derivatives. For instance, 13-epi-cupressic acid and acetyl-13-epi-cupressic acid were used to prepare seven new derivatives, along with one known derivative . Another study reported the enantiospecific synthesis of antifungal dasyscyphin E from cupressic acid .Molecular Structure Analysis

The molecular structure of cupressic acid is crucial for its biological activity. A study on cupressic acid derivatives identified the carbonyl group at C-4 (free or substituted) and the hydrophobic diterpenoid skeleton as significant structural features for their activity as phospholipase A2 (PLA2) inhibitors .Chemical Reactions Analysis

The chemical reactions involving cupressic acid are primarily related to its use as a starting material for the synthesis of various derivatives. These reactions often involve modifications to the functional groups present in the cupressic acid molecule .Scientific Research Applications

Biotransformation and Derivative Production

Cupressic acid, a diterpene from Araucarea angustifolia elegans, was biotransformed by Fusarium graminearum, yielding hydroxylated diterpene derivatives. These derivatives were identified using chemical and physical methods, showcasing the potential for producing novel compounds from cupressic acid (Rodrigues-Filho et al., 2002).

Anti-BPH Activity

Cupressus sempervirens fruit extract, containing labda-8(17),12,14-trien-19-oic acid (a compound related to cupressic acid), showed potential in treating Benign Prostatic Hyperplasia (BPH). It inhibited proliferation of human BPH-stromal cells and showed significant anti-BPH activity in a rat model (Verma et al., 2014).

Synthesis of Antifungal Compounds

A study achieved the first synthesis of sesquiterpene quinol dasyscyphin E starting from cupressic acid, demonstrating its potential as a precursor for synthesizing antifungal agents (Fernández et al., 2017).

Hepato- and Nephroprotective Activity

Cupressuflavone, derived from Cupressus macrocarpa and related to cupressic acid, exhibited protective effects against hepato- and nephrotoxicity in mice, suggesting its potential in treating liver and kidney damage (Al-Sayed & Abdel-Daim, 2014).

Cancer Chemoprevention

Labdane diterpenoids, structurally related to cupressic acid, from Thuja standishii showed strong inhibitory effects on Epstein-Barr virus early antigen activation, indicating potential cancer chemopreventive properties (Tanaka et al., 2000).

Effects on Bovine Oocyte Maturation

Isocupressic acid, a labdane diterpene acid related to cupressic acid, was studied for its effects on bovine oocyte maturation and embryo development. The study found no adverse effects on oocyte maturation or preimplantation embryo development in vitro (Wang et al., 2004).

Future Directions

The future research directions for cupressic acid could involve further exploration of its biological activities and potential therapeutic applications. More studies are needed to fully understand its mechanism of action and to develop structure–function relationships between its molecular properties and biological effects .

properties

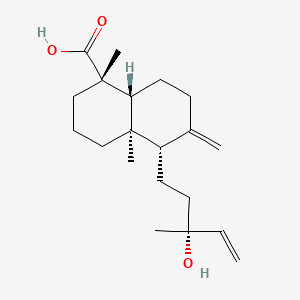

IUPAC Name |

(1S,4aR,5S,8aR)-5-[(3R)-3-hydroxy-3-methylpent-4-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-6-18(3,23)13-10-15-14(2)8-9-16-19(15,4)11-7-12-20(16,5)17(21)22/h6,15-16,23H,1-2,7-13H2,3-5H3,(H,21,22)/t15-,16+,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMODNMXJBXUOQF-ZRSLWSEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC(=C)C2CCC(C)(C=C)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CC[C@](C)(C=C)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

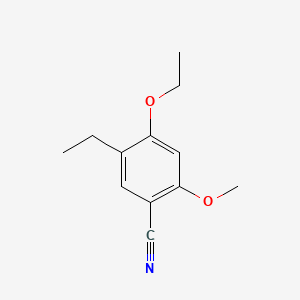

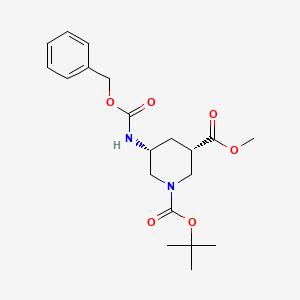

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)

![4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate](/img/structure/B592663.png)

![1-[(1R,2S,3S)-3-Azido-2-hydroxycyclopentyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B592670.png)